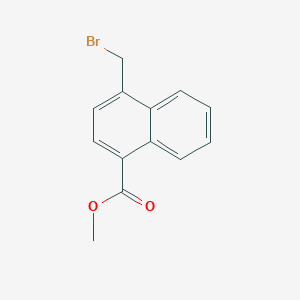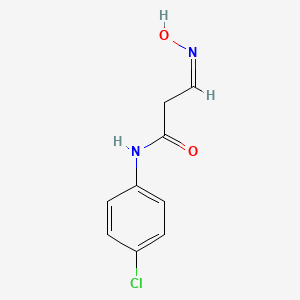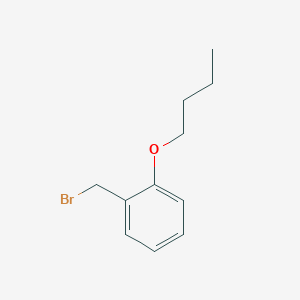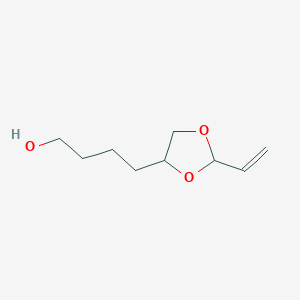
Methyl 4-(bromomethyl)-1-naphthoate
概要
説明
“Methyl 4-(bromomethyl)-1-naphthoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)-1-naphthoate” is a white to off-white crystalline powder . It has a melting point of 57-58 °C . It is lowly soluble in water, highly soluble in ethanol and ether, and not soluble in halogenated organic solvents .科学的研究の応用
Synthesis of Non-steroidal Anti-inflammatory Agents : Methyl 4-(bromomethyl)-1-naphthoate is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. Its synthesis and use have been explored due to concerns about the environmental and toxicological impacts of traditional methylating agents (Xu & He, 2010).
Synthesis of Complex Organic Compounds : This chemical plays a role in the multi-step synthesis of complex organic structures, such as naphthacenones. The Stobbe condensation technique, which involves methyl 4-oxo-1, 2, 3, 4-tetrahydro-2-naphthoate, is utilized in the synthesis of these compounds (Horii, Momose, & Tamura, 1962).
Synthesis of Perfluoroalkylated Compounds : It is used in the synthesis of methyl 1-alkoxy-3-perfluoroalkyl-2-naphthoates, which are synthesized by heating appropriate substituted compounds in xylenes. This demonstrates its utility in creating fluorinated organic compounds (Ding, Pu, & Zhang, 1992).
Investigation in DNA Alkylation : Methyl 4-(bromomethyl)-1-naphthoate has been examined for its role in the sequence-specific alkylation of DNA. Oligonucleotide-naphthoquinone conjugates are prepared for use as inducible, site-directed alkylating agents, highlighting its potential in genetic research (Chatterjee & Rokita, 1994).
Study of Molecular Interactions and Properties : Research on dipole moments of substituted n-naphthoic acids and methyl 1-naphthoates, including those with bromomethyl groups, helps understand the conformation and properties of these compounds. This research is crucial for predicting chemical behavior and interactions (Fujita, Koshimįzu, & Mitsui, 1967).
Suzuki–Miyaura Cross-Coupling Reactions : Methyl 4-(bromomethyl)-1-naphthoate is used in the preparation of arylated naphthalenes through Suzuki–Miyaura cross-coupling reactions. This demonstrates its utility in organic synthesis and the creation of complex molecular structures (Khaddour et al., 2013).
Study of Inclusion Complexes : The compound has been studied in molecular mechanics calculations to understand the inclusion of similar naphthoate compounds in cyclodextrins. This research is important for understanding host-guest chemistry and molecular encapsulation (Madrid et al., 1997).
Polymer Science : In the field of polymer science, the compound is used to study the alkylation and coupling of living poly(methyl methacrylate) ylides. This contributes to our understanding of polymer end-functionalization and modification (Ling & Hogen-esch, 2007).
Photolysis Studies : It has been involved in studies of photolysis, such as the investigation of methanol adducts from photo-dimers of methyl 2-methoxy-1-naphthoate. These studies are important in understanding photochemical reactions and their applications (Teitei & Wells, 1976).
Investigation in Polymorphism : The compound has been synthesized for application as a supramolecular host, which led to the discovery of polymorphism in its crystal structures. This is important for understanding and manipulating the crystalline forms of pharmaceuticals (Sahoo et al., 2020).
Safety and Hazards
“Methyl 4-(bromomethyl)-1-naphthoate” is considered hazardous. It may cause skin irritation, severe eye damage, and respiratory irritation. It may also cause allergy or asthma symptoms if inhaled . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding inhalation .
特性
IUPAC Name |
methyl 4-(bromomethyl)naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLGVIQLWHWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185757 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-1-naphthoate | |
CAS RN |
2417-75-6 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)
![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)




